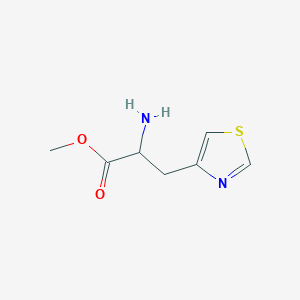

Methyl 2-amino-3-(thiazol-4-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3 |

InChI Key |

CTDKXYLLGISAHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CSC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 3 Thiazol 4 Yl Propanoate

Established Synthetic Routes for Methyl 2-amino-3-(thiazol-4-yl)propanoate

The synthesis of the thiazole-containing amino acid ester, this compound, can be accomplished through several established routes. These methods range from classical heterocyclic ring-forming reactions to more modern stereoselective approaches that provide control over the compound's chiral center.

Classical Approaches (e.g., Hantzsch Synthesis Modifications)

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of thiazole rings and serves as a primary method for constructing the core of this compound. researchgate.netchemhelpasap.comwikipedia.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comwikipedia.org For the synthesis of amino acid-derived thiazoles, this general method is adapted by using precursors derived from amino acids.

A common modification involves the reaction of an N-protected α-amino-β-haloketone with thiourea. ijcce.ac.ir The synthesis begins with an Nα-protected amino acid, which is first converted into a diazomethylketone. This intermediate is then treated with an acid like aqueous HBr to yield the corresponding bromomethyl ketone. The subsequent reaction of this bromomethyl ketone with thiourea, often facilitated by sonication or heating in a solvent like acetone, leads to the formation of the 2-aminothiazole (B372263) ring attached to the amino acid backbone. ijcce.ac.ir Microwave-assisted Hantzsch reactions have also been reported to improve yields and significantly reduce reaction times compared to conventional heating methods. nih.gov

Table 1: Example of a Modified Hantzsch Synthesis for a 2-Aminothiazole Amino Acid Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nα-protected amino acid | BOP, N-nitroso-N-methyl urea (B33335) (NMU) | Nα-protected diazomethylketone |

| 2 | Nα-protected diazomethylketone | Aqueous HBr | Nα-protected bromomethylketone |

| 3 | Nα-protected bromomethylketone | Thiourea, Acetone, Ultrasonication (70°C, 20 min) | Nα-protected 2-amino-thiazole derivative |

This table illustrates a general pathway for forming the 2-aminothiazole core from an amino acid precursor, as described in the literature. ijcce.ac.ir

Condensation Reactions with Precursor Aldehydes and Amino Acid Derivatives

Beyond the Hantzsch synthesis, other condensation strategies are employed. The Cook-Heilbron synthesis, for instance, provides an alternative route to thiazoles through the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

Another relevant approach involves building the thiazole ring from thioamides derived from amino acids. N-protected (S)-amino acids can be converted first to their respective amides, then to thioamides using reagents like Lawesson's reagent. nih.gov These thioamides can then undergo cyclocondensation with a suitable C2-synthon, such as ethyl bromopyruvate, to form the thiazole ring. This method directly incorporates the amino acid side chain into the final thiazole structure. nih.gov The final steps would involve deprotection of the amino group and esterification of the carboxyl group to yield the target methyl ester.

Stereoselective Synthesis Strategies for Chiral Control

Maintaining the stereochemical integrity of the α-carbon is crucial when synthesizing chiral amino acid derivatives like this compound. The enantiomerically pure (R)-2-amino-3-(thiazol-4-yl)propanoic acid is recognized as a valuable chiral building block in pharmaceutical research. myskinrecipes.com

The most common strategy for achieving chiral control is to start with an enantiomerically pure, N-protected amino acid, such as Boc- or Fmoc-asparagine or aspartic acid. By using the chiral pool of natural amino acids, the desired stereochemistry is carried through the synthetic sequence. For example, the synthesis of thiazoles from Nα-protected amino acids via bromomethyl ketone intermediates preserves the stereochemistry at the α-carbon. ijcce.ac.ir However, care must be taken during certain steps, as racemization at the α-carbon has been observed during the final aromatization step of some thiazole syntheses, potentially via acid-catalyzed imine-enamine tautomerism. nih.gov Careful selection of reaction conditions and protecting groups is therefore essential to prevent loss of optical purity.

Functionalization Strategies and Derivatization of this compound

The title compound possesses three key functional groups amenable to further modification: the amino group on the thiazole ring, the α-amino group of the propanoate backbone, and the methyl ester. This allows for extensive derivatization to generate a library of analogues for various applications.

Modifications at the Amino Group (e.g., Acylation, Alkylation)

The primary amino group on the thiazole ring is a common site for functionalization. It can readily undergo acylation reactions with acid chlorides or activated carboxylic acids. For example, the amino group can be reacted with acyl chlorides like 3,4,5-trimethoxybenzoyl chloride to form the corresponding amide. nih.gov This acylation is a standard transformation for creating diverse libraries of compounds. mdpi.com

Similarly, the α-amino group of the propanoate backbone is a key handle for modification, particularly in the context of peptidomimetics. Before incorporating the thiazole moiety, this amino group is typically protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). ijcce.ac.irnih.gov After the thiazole ring is formed, the protecting group can be removed (e.g., using trifluoroacetic acid for Boc deprotection) to liberate the free amine, which can then be coupled with other amino acids or carboxylic acids using standard peptide coupling reagents like HCTU and HOBt. nih.gov

Ester Group Transformations (e.g., Hydrolysis to Carboxylic Acid, Transesterification)

The methyl ester group of this compound can be modified through several classical ester transformations.

Hydrolysis: The most common transformation is hydrolysis to the corresponding carboxylic acid, (2-amino-3-(thiazol-4-yl)propanoic acid). This is typically achieved under basic conditions (saponification) using reagents like sodium hydroxide. However, standard basic or acidic hydrolysis conditions can be incompatible with common amino-protecting groups like Fmoc. nih.gov To circumvent this, milder methods have been developed. For instance, the use of calcium iodide as an additive can facilitate the saponification of amino esters while keeping both Fmoc and Boc protecting groups intact. nih.gov

Other Transformations: Beyond hydrolysis, the ester group can be converted into other functional groups. For example, reaction with hydrazine (B178648) monohydrate can transform the methyl ester into the corresponding hydrazide. mdpi.comnih.gov This hydrazide can then serve as a precursor for synthesizing hydrazones and other derivatives. Transesterification, while less commonly cited for this specific molecule in the provided context, is a standard reaction that could be used to swap the methyl group for other alkyl or aryl groups by heating in an excess of the desired alcohol with an acid or base catalyst.

Table 2: Common Chemical Transformations of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Thiazole Amino Group | Acylation | Acid Chloride (e.g., 3,4,5-trimethoxybenzoyl chloride), Base | N-Acyl Amide |

| α-Amino Group | Deprotection (from Boc) | Trifluoroacetic Acid (TFA) | Primary Amine |

| α-Amino Group | Peptide Coupling | Carboxylic Acid, HCTU, HOBt, DIEA | Amide (Peptide Bond) |

| Methyl Ester | Hydrolysis (Saponification) | NaOH(aq) or CaI₂, NaOH | Carboxylic Acid |

| Methyl Ester | Hydrazinolysis | Hydrazine Monohydrate (N₂H₄·H₂O), Heat | Hydrazide |

Substitutions and Annulations on the Thiazole Heterocycle

The thiazole ring in this compound is a key site for structural modification, influencing the molecule's biological activity and physicochemical properties. Both substitution and annulation reactions can be employed to elaborate this heterocyclic core.

The reactivity of the thiazole ring is dictated by the electronic nature of its constituent atoms and substituents. The nitrogen atom at position 3 and the sulfur atom at position 1 influence the electron density around the ring. The C2 position is the most electron-deficient and susceptible to deprotonation and subsequent nucleophilic attack. The C5 position is the most electron-rich and is the primary site for electrophilic substitution. The C4 position, being substituted with the alanine (B10760859) methyl ester group, is less reactive towards direct substitution.

Substitutions:

Electrophilic Substitution: Electrophilic substitution reactions on the thiazole ring of derivatives of 2-amino-3-(thiazol-4-yl)propanoate are expected to occur preferentially at the C5 position. ebi.ac.uk Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The presence of the amino group at C2 can influence the reactivity and regioselectivity of these reactions. For instance, bromination of thiazole derivatives can be achieved to introduce a bromine atom at the C5 position, which can then serve as a handle for further functionalization through cross-coupling reactions. rsc.org

Nucleophilic Substitution: The C2 position of the thiazole ring is the most susceptible to nucleophilic attack. ebi.ac.uk However, direct nucleophilic substitution on an unsubstituted C2 is rare and usually requires activation, such as quaternization of the ring nitrogen. If a leaving group is present at the C2 position, nucleophilic aromatic substitution can occur.

Metal-Mediated C-H Functionalization: Direct C-H functionalization of the thiazole ring has emerged as a powerful tool for introducing substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation can be directed to either the C2 or C5 position of the thiazole ring depending on the choice of ligands and bases. myskinrecipes.com This allows for the direct formation of carbon-carbon bonds with a wide range of aryl partners.

Annulations:

Annulation reactions involve the construction of a new ring fused to the existing thiazole heterocycle. These reactions are valuable for creating more complex, rigid, and polycyclic structures with potentially enhanced biological activities. Annulation strategies often involve the use of bifunctional reagents that can react with two sites on the thiazole ring or a substituent. For example, a 4-substituted thiazole with a reactive group on the substituent can undergo intramolecular cyclization to form a fused ring system. Thiazolo[4,5-b]pyridines, for instance, can be synthesized through annulation of a pyridine (B92270) ring onto a thiazole core. lmaleidykla.lt While specific examples with this compound are not extensively documented, the principles of thiazole annulation are applicable.

| Reaction Type | Favored Position | General Remarks |

|---|---|---|

| Electrophilic Substitution | C5 | The C5 position is the most electron-rich and thus most susceptible to electrophilic attack. ebi.ac.uk |

| Nucleophilic Substitution | C2 | The C2 position is the most electron-deficient; often requires activation or a leaving group. ebi.ac.uk |

| Deprotonation | C2 | The proton at C2 is the most acidic and can be removed by strong bases. ebi.ac.uk |

| Palladium-Catalyzed C-H Arylation | C2 or C5 | Regioselectivity can be controlled by the choice of catalyst, ligand, and base. myskinrecipes.com |

Formation of Complex Hybrid Molecular Architectures

The bifunctional nature of this compound, possessing both a heterocyclic moiety and an amino acid scaffold, makes it an ideal building block for the synthesis of complex hybrid molecules and peptidomimetics. mdpi.com These architectures are designed to mimic or interact with biological systems, often with improved pharmacological properties compared to their parent molecules.

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to overcome limitations such as poor bioavailability and rapid degradation by proteases. nih.gov The amino acid portion of this compound can be readily incorporated into peptide chains through standard solid-phase or solution-phase peptide synthesis protocols. researchgate.net The thiazole ring can serve as a replacement for a natural amino acid side chain or as a conformational constraint to induce specific secondary structures, such as β-turns. nih.gov The synthesis of thiazole-amino acid hybrid derivatives has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. nih.gov

Hybrid Molecules:

Beyond peptidomimetics, this compound can be integrated into a wide array of hybrid molecular architectures. The amino and carboxyl groups can be derivatized to link the thiazole-containing amino acid to other pharmacophores, fluorescent tags, or molecular probes. For example, the amino group can be acylated with various carboxylic acids, and the methyl ester can be hydrolyzed and coupled with different amines to create a diverse library of compounds. The synthesis of thiazole-conjugated amino acid derivatives has been explored for the development of novel anticancer agents. nih.gov

| Architecture Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Thiazole-based Peptidomimetics | Solid-phase or solution-phase peptide synthesis. researchgate.net | Enzyme inhibitors, receptor agonists/antagonists. nih.gov |

| Thiazole-Amino Acid Conjugates | Acylation of the amino group or amidation of the carboxyl group. | Anticancer agents, antimicrobial agents. nih.gov |

| Fluorescently Labeled Amino Acids | Coupling of a fluorescent dye to the amino or carboxyl terminus. | Molecular probes for biological imaging. |

| Macrocyclic Peptidomimetics | Intramolecular cyclization of a linear peptide containing the thiazole amino acid. | Constrained peptides with enhanced stability and activity. |

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods offer efficient and selective routes for the synthesis and functionalization of this compound. These approaches include transition metal-catalyzed cross-coupling reactions, organocatalytic methods for asymmetric synthesis, and biocatalytic transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of heterocyclic compounds, including thiazoles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. acs.orgwikipedia.org A bromo-substituted thiazole derivative can be readily coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net This reaction is particularly useful for functionalizing the C5 position of the thiazole ring. Microwave-assisted Suzuki-Miyaura coupling in aqueous media has been developed as a green and efficient method for the synthesis of 5-substituted thiazoles. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. diva-portal.org This reaction can be used to introduce alkenyl substituents onto the thiazole ring, providing access to extended conjugated systems. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net It is an effective method for introducing alkynyl groups onto the thiazole ring, which can serve as versatile handles for further transformations, such as click chemistry. nih.gov

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | Palladium catalyst, Base | C-C (sp2-sp2, sp2-sp3) |

| Heck | Unsaturated halide + Alkene | Palladium catalyst, Base | C-C (sp2-sp2) |

| Sonogashira | Terminal alkyne + Halide/Triflate | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (sp2-sp) |

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and chiral materials. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. nih.gov

Chiral Phase-Transfer Catalysis: The asymmetric alkylation of a prochiral glycine (B1666218) derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, using a chiral phase-transfer catalyst is a well-established method for the synthesis of α-amino acids. frontiersin.orgmdpi.com By using an appropriate 4-(halomethyl)thiazole as the alkylating agent, this method could provide an enantioselective route to the target compound. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are commonly used as chiral phase-transfer catalysts. mdpi.com

Asymmetric Strecker Synthesis: The Strecker synthesis, which involves the reaction of an aldehyde, a cyanide source, and an amine, is a classic method for amino acid synthesis. The asymmetric version of this reaction can be achieved by using a chiral amine auxiliary or a chiral catalyst. A 4-thiazolecarboxaldehyde could serve as the starting aldehyde to build the desired amino acid.

Organocatalytic Aldol (B89426) and Mannich Reactions: Direct organocatalytic asymmetric aldol reactions of α-amino aldehydes can be used to synthesize β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. mdpi.com Similarly, asymmetric Mannich reactions can provide access to β-amino-α-amino acids. While not directly applicable to the synthesis of the target compound, these methods highlight the power of organocatalysis in constructing complex chiral amino acid derivatives.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. myskinrecipes.comfrontiersin.org ω-Transaminases are particularly useful for the synthesis of unnatural amino acids as they can accept a wide range of substrates. mdpi.com The asymmetric synthesis of this compound could be achieved by the transamination of methyl 2-oxo-3-(thiazol-4-yl)propanoate using a suitable amino donor and a stereoselective transaminase.

Amidases and Nitrilases: Amidases catalyze the hydrolysis of amides to carboxylic acids, while nitrilases hydrolyze nitriles directly to carboxylic acids. These enzymes can be used for the kinetic resolution of racemic amino acid amides or nitriles. For instance, a racemic mixture of 2-amino-3-(thiazol-4-yl)propanamide could be resolved using an enantioselective amidase, which would selectively hydrolyze one enantiomer to the corresponding amino acid, leaving the unreacted amide enantiomerically enriched. Similarly, a nitrilase could be used in a chemoenzymatic approach where a Strecker synthesis provides a racemic aminonitrile that is then enantioselectively hydrolyzed by the enzyme.

Lipases: Lipases are versatile enzymes that can catalyze the hydrolysis of esters or the transesterification in organic solvents. researchgate.net Lipase-mediated kinetic resolution is a widely used method for obtaining enantiomerically pure alcohols and esters. A racemic mixture of this compound could be resolved through enantioselective hydrolysis by a lipase, where one enantiomer is preferentially converted to the carboxylic acid.

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Transaminase (TA) | Asymmetric Synthesis | Methyl 2-oxo-3-(thiazol-4-yl)propanoate | (R)- or (S)-Methyl 2-amino-3-(thiazol-4-yl)propanoate |

| Amidase | Kinetic Resolution | (rac)-2-Amino-3-(thiazol-4-yl)propanamide | (R)- or (S)-2-Amino-3-(thiazol-4-yl)propanoic acid + (S)- or (R)-2-Amino-3-(thiazol-4-yl)propanamide |

| Nitrilase | Kinetic Resolution | (rac)-2-Amino-3-(thiazol-4-yl)propanenitrile | (R)- or (S)-2-Amino-3-(thiazol-4-yl)propanoic acid + (S)- or (R)-2-Amino-3-(thiazol-4-yl)propanenitrile |

| Lipase | Kinetic Resolution | (rac)-Methyl 2-amino-3-(thiazol-4-yl)propanoate | (R)- or (S)-2-Amino-3-(thiazol-4-yl)propanoic acid + (S)- or (R)-Methyl 2-amino-3-(thiazol-4-yl)propanoate |

Methyl 2 Amino 3 Thiazol 4 Yl Propanoate As a Versatile Building Block in Advanced Organic Synthesis

Applications in Peptidomimetic Design and Construction

The structural similarity of Methyl 2-amino-3-(thiazol-4-yl)propanoate to natural amino acids allows for its incorporation into peptide chains to create peptidomimetics. myskinrecipes.com These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and receptor selectivity. The thiazole (B1198619) ring can act as a bioisostere for various amino acid side chains or introduce specific conformational constraints into the peptide backbone.

The incorporation of this amino acid ester into a peptide sequence can be achieved through standard solid-phase or solution-phase peptide synthesis protocols. The amino group can be protected (e.g., with Fmoc or Boc) and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for coupling reactions. The resulting peptidomimetics can be screened for a variety of biological activities.

Table 1: Potential Modifications of Peptides with this compound

| Modification Strategy | Resulting Peptidomimetic Feature | Potential Therapeutic Application |

| Replacement of natural amino acid | Introduction of a heterocyclic side chain | Enzyme inhibitors, receptor antagonists |

| Backbone modification | Conformational constraint | Improved metabolic stability |

| Introduction of a metal-chelating site | The thiazole nitrogen can coordinate with metal ions | Imaging agents, radiopharmaceuticals |

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

The reactive nature of the 2-amino-thiazole core within this compound makes it an excellent starting material for the synthesis of a wide array of fused heterocyclic systems. The amino group can participate in condensation reactions with various electrophiles to construct new rings.

For instance, reaction with β-ketoesters or their equivalents can lead to the formation of thiazolo[3,2-a]pyrimidines , a class of compounds known for their diverse biological activities. Similarly, condensation with α,β-unsaturated ketones can yield thiazolo[3,2-a]pyridinones . These reactions often proceed with high efficiency and provide a straightforward entry into complex polycyclic frameworks.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from 2-Aminothiazole (B372263) Precursors

| Reactant | Resulting Heterocyclic Scaffold | General Synthetic Method |

| β-Ketoester | Thiazolo[3,2-a]pyrimidine | Cyclocondensation |

| α,β-Unsaturated Ketone | Thiazolo[3,2-a]pyridinone | Michael Addition followed by Cyclization |

| Isothiocyanate | Thiazolo[3,2-a] nih.govnih.govorientjchem.orgtriazine | Addition-Cyclization |

Role in Multi-Component Reaction (MCR) Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its primary amino group, is an ideal candidate for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions. beilstein-journals.orgresearchgate.net

In a Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By employing this compound as the amine component, complex peptide-like structures decorated with a thiazole moiety can be rapidly assembled. beilstein-journals.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the primary amino group of this compound would not directly participate in a standard Passerini reaction, its corresponding carboxylic acid (after hydrolysis of the methyl ester) could serve as the acid component.

Table 3: Potential MCRs Involving this compound

| MCR Type | Role of the Compound | Product Class |

| Ugi Reaction | Amine Component | α-Acylamino Amides |

| Passerini Reaction | Carboxylic Acid Component (after hydrolysis) | α-Acyloxy Carboxamides |

Precursor for Advanced Bio-conjugation and Chemical Probe Development

The functional groups present in this compound, namely the amino group, the ester, and the thiazole ring, provide multiple handles for bioconjugation and the development of chemical probes.

The primary amino group can be readily modified through acylation or alkylation to attach reporter molecules such as fluorophores, biotin (B1667282), or other tags. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules using standard amide bond formation chemistry.

Furthermore, the thiazole ring itself can be a platform for further functionalization. For example, benzothiazole (B30560) derivatives have been utilized in the development of fluorescent probes for detecting specific analytes in biological systems. nih.gov By analogy, derivatives of this compound could be designed as fluorescent probes, where the thiazole moiety plays a key role in the photophysical properties of the molecule.

Table 4: Potential Bioconjugation and Probe Development Strategies

| Functional Group | Modification Reaction | Application |

| Amino Group | Acylation with a fluorescent dye | Fluorescent labeling of biomolecules |

| Carboxylic Acid (after hydrolysis) | Amide coupling with a biotin derivative | Affinity-based protein purification |

| Thiazole Ring | Derivatization to a fluorophore | Development of fluorescent chemical probes |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 3 Thiazol 4 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 2-amino-3-(thiazol-4-yl)propanoate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromaticity of the thiazole (B1198619) ring results in characteristic downfield shifts for its protons, typically observed between 7.27 and 8.77 ppm. wikipedia.org The protons on the amino acid backbone and the methyl ester appear in the aliphatic region. Based on analogous structures, the following proton signals are expected st-andrews.ac.ukdocbrown.info:

Thiazole-H (C2-H): A singlet appearing at the most downfield position for the ring protons, typically around δ 8.6-8.8 ppm.

Thiazole-H (C5-H): A singlet appearing slightly upfield from the C2-H, around δ 7.2-7.4 ppm.

Alpha-Proton (α-CH): A triplet or doublet of doublets, depending on coupling, in the region of δ 3.8-4.2 ppm, coupled to the adjacent β-protons.

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.7 ppm. st-andrews.ac.uk

Beta-Protons (β-CH₂): A multiplet, often a doublet of doublets, appearing around δ 3.0-3.4 ppm, coupled to the α-proton.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the thiazole ring and the ester carbonyl group resonate at low field (downfield), while the aliphatic carbons of the amino acid backbone and methyl ester appear at high field (upfield). Expected chemical shifts are derived from data on substituted thiazoles and amino acid esters asianpubs.orgias.ac.in:

Ester Carbonyl (C=O): The least shielded carbon, appearing in the δ 170-175 ppm range.

Thiazole C2: Typically observed in the range of δ 150-155 ppm.

Thiazole C4: Appears in the range of δ 145-150 ppm. asianpubs.org

Thiazole C5: The most shielded of the thiazole ring carbons, resonating around δ 115-120 ppm. asianpubs.org

Alpha-Carbon (α-C): Found in the aliphatic region, typically δ 52-58 ppm.

Methoxy Carbon (-OCH₃): A sharp signal around δ 51-53 ppm.

Beta-Carbon (β-C): The most shielded carbon of the backbone, appearing around δ 35-40 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester C=O | - | 170-175 |

| Thiazole C2 | 8.6-8.8 (s) | 150-155 |

| Thiazole C4 | - | 145-150 |

| Thiazole C5 | 7.2-7.4 (s) | 115-120 |

| α-CH | 3.8-4.2 (t or dd) | 52-58 |

| -OCH₃ | ~3.7 (s) | 51-53 |

| β-CH₂ | 3.0-3.4 (dd) | 35-40 |

| -NH₂ | Broad, variable | - |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of this compound. The molecular formula is C₇H₁₀N₂O₂S, corresponding to a monoisotopic mass of 186.0463 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can elucidate the structure by analyzing fragmentation patterns. For protonated amino acid esters, common fragmentation pathways include the neutral loss of water and carbon monoxide, [M+H - H₂O - CO]⁺, and the loss of ammonia, [M+H - NH₃]⁺. nih.gov

Key fragmentation pathways for this compound would likely include:

Loss of the methoxycarbonyl group: Cleavage of the ester can lead to the loss of ·COOCH₃ (59 Da), resulting in an immonium ion. This is a common fragmentation for amino acid methyl esters. nih.govresearchgate.net

Formation of the thiazolylmethyl cation: Cleavage of the Cα-Cβ bond can produce a stable thiazol-4-ylmethyl cation (m/z 98).

Loss of the amino acid side chain: Fragmentation can result in an ion corresponding to the protonated methyl glycinate (B8599266) fragment.

Ring fragmentation: The thiazole ring itself may undergo cleavage under higher energy conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound in complex mixtures, verifying its purity, and studying its metabolic fate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ester, and thiazole ring moieties. vscht.czwpmucdn.com

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Thiazole ring C-H |

| 2990-2850 | C-H stretch | Aliphatic C-H |

| 1750-1735 | C=O stretch | Ester (-COOCH₃) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1475 | C=N and C=C stretch | Thiazole ring |

| 1250-1000 | C-O stretch | Ester |

| ~700 | C-S stretch | Thiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. Thiazole and its derivatives typically exhibit absorption maxima (λmax) due to π→π* transitions. For 4-substituted thiazoles, these absorption bands are generally observed in the range of 280-410 nm. researchgate.netresearchgate.net The exact position and intensity of the absorption depend on the solvent and the nature of the substituents on the thiazole ring.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By diffracting X-rays off a single crystal, one can generate a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov

Although a specific crystal structure for this compound is not publicly available, this technique would provide invaluable information if suitable crystals were obtained. cardiff.ac.uk The analysis would reveal:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Conformation: The preferred spatial arrangement (conformation) of the molecule in the solid state, including the orientation of the thiazole ring relative to the amino acid backbone.

Stereochemistry: Absolute confirmation of the stereochemistry at the chiral α-carbon for an enantiopure sample.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing hydrogen bonds (e.g., involving the -NH₂ group and ester carbonyl) and other non-covalent interactions that govern the solid-state architecture.

Chiral Analysis and Stereochemical Characterization Techniques

This compound possesses a stereocenter at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Characterizing and separating these enantiomers is critical.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for the separation and quantification of enantiomers. yakhak.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. oup.comscas.co.jp Derivatization of the amino group, for instance with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), can enhance separation and detection. nih.gov

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov The experimental VCD spectrum, which shows both positive and negative bands, serves as a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum to quantum chemical predictions calculated using Density Functional Theory (DFT), the absolute (R) or (S) configuration can be unambiguously assigned. researchgate.net

Computational and Theoretical Investigations of Methyl 2 Amino 3 Thiazol 4 Yl Propanoate and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole (B1198619) derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents. These models are built upon a dataset of compounds with known activities, from which molecular descriptors are calculated to quantify various aspects of their chemical structures.

In the context of Methyl 2-amino-3-(thiazol-4-yl)propanoate and its analogues, a QSAR model could be developed to predict their efficacy against a specific biological target. The process would involve synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity. Subsequently, a wide array of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be computed for each derivative. Statistical methods, including multiple linear regression or machine learning algorithms, would then be employed to derive a predictive QSAR model. For instance, studies on other thiazole derivatives have revealed that descriptors related to atomic volume, charges, and electronegativity play a crucial role in their biological activity. semanticscholar.org A statistically significant 2D-QSAR model for aryl thiazole derivatives showed a high correlation (r² = 0.9521) for Gram-positive bacterial inhibition activity. researchgate.net

A hypothetical QSAR model for this compound derivatives might reveal that specific substitutions on the thiazole ring or modifications to the amino acid backbone are critical for enhancing their biological effects. The insights gained from such models can guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process.

Table 1: Key Molecular Descriptors in QSAR Models for Thiazole Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity with biological targets. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences the fit of the molecule within the binding site of a receptor. |

| Hydrophobic | LogP, Polar Surface Area | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall shape and branching of the molecule, which can affect binding affinity. |

Molecular Docking and Ligand-Receptor Interaction Studies for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to identify potential biological targets for a given compound and to elucidate the specific interactions that stabilize the ligand-receptor complex. For this compound, molecular docking studies could be performed against a panel of known protein targets to predict its most likely mechanism of action.

The process involves obtaining the three-dimensional structures of potential protein targets from databases such as the Protein Data Bank (PDB). The structure of this compound would be optimized to its lowest energy conformation. Docking algorithms would then be used to systematically explore various binding poses of the ligand within the active site of the receptor, scoring each pose based on its predicted binding affinity. For example, docking studies of other thiazole derivatives have identified potential interactions with enzymes like tubulin and various kinases. acs.org

A successful docking simulation would reveal the key amino acid residues involved in the binding of this compound. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitrogen and sulfur atoms of the thiazole ring are known to participate in hydrogen bonding with protein backbones. The amino acid moiety of the compound could also form crucial salt bridges with charged residues in the active site. These detailed interaction maps provide a structural basis for the compound's biological activity and can guide the design of derivatives with improved binding affinities.

Table 2: Potential Ligand-Receptor Interactions for Thiazole Derivatives from Docking Studies

| Interaction Type | Interacting Groups on Thiazole Derivative | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Thiazole nitrogen, Amino group, Carbonyl oxygen | Serine, Threonine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Thiazole ring, Alkyl side chains | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Thiazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Salt Bridges | Amino group (protonated), Carboxylate group | Aspartic acid, Glutamic acid, Lysine, Arginine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, electronic energies, and reactivity descriptors. For this compound, DFT calculations can provide a detailed understanding of its electronic properties and how they relate to its chemical reactivity and biological activity.

DFT calculations can be used to determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with its biological target. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. Studies on thiazole-based systems have utilized DFT to analyze molecular geometries and reactivity. researchgate.net

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide quantitative measures of the molecule's susceptibility to electrophilic or nucleophilic attack at different atomic sites. This information can be invaluable for understanding the metabolic fate of the compound and for designing derivatives with improved stability and reactivity profiles.

Table 3: Key Electronic Properties from DFT Calculations for Thiazole Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-deficient regions for predicting intermolecular interactions. |

| Global Reactivity Descriptors | Electronegativity, Chemical Hardness, Softness. | Quantify the overall reactivity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, allowing for the exploration of conformational changes and the dynamics of ligand-receptor binding. For this compound, MD simulations can be used to investigate its conformational preferences in different environments and to study the stability of its complex with a biological target.

An MD simulation of the free ligand in an aqueous solution can reveal its most stable conformations and the flexibility of its structure. This information is important for understanding how the molecule might adapt its shape to fit into a binding site. When a ligand-receptor complex is subjected to an MD simulation, the stability of the binding pose predicted by molecular docking can be assessed. The simulation can reveal whether the key interactions are maintained over time and can identify any conformational changes in the protein upon ligand binding. MD simulations have been used to confirm and validate the results of in-silico docking for thiazole derivatives. plos.org

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the simulation trajectory to compute the binding free energy. These calculations can help to rank different derivatives based on their predicted potency.

Table 4: Insights from Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the ligand's binding pose and the protein's overall structure. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Assesses the stability of key polar interactions. |

| Binding Free Energy | The free energy change upon ligand binding. | Provides a quantitative measure of binding affinity. |

In Silico Prediction of Biological Interaction Profiles

In silico prediction of biological interaction profiles involves the use of computational tools and databases to forecast the likely biological activities and potential off-target effects of a compound. For this compound, these methods can provide a broad overview of its potential therapeutic applications and liabilities before extensive experimental testing is undertaken.

Various computational approaches can be used to predict the biological interaction profile of a molecule. Ligand-based methods, such as similarity searching and pharmacophore modeling, compare the query molecule to a database of compounds with known biological activities. If the query molecule is structurally similar to known active compounds, it is predicted to have a similar activity. Structure-based methods, such as inverse docking, involve docking the query molecule against a large collection of protein structures to identify potential binding partners.

Furthermore, a range of online tools and software packages can predict various properties related to a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions can help to identify potential issues with bioavailability or toxicity early in the drug discovery process. For instance, predictions might suggest that a particular derivative is likely to be a substrate for a specific metabolic enzyme or that it may have off-target effects on certain ion channels. This information is crucial for prioritizing compounds for further development and for designing safer and more effective drugs.

Table 5: In Silico Tools for Predicting Biological Interaction Profiles

| Prediction Type | Method | Predicted Properties |

| Target Prediction | Similarity searching, Pharmacophore modeling, Inverse docking | Potential protein targets, Biological pathways |

| ADME Prediction | QSAR models, Rule-based systems | Solubility, Permeability, Plasma protein binding, Metabolism by cytochrome P450 enzymes |

| Toxicity Prediction | QSAR models, Structural alerts | hERG inhibition, Mutagenicity, Carcinogenicity, Hepatotoxicity |

| Bioactivity Prediction | Machine learning models trained on large bioactivity datasets | Probability of activity against various biological targets |

Mechanistic Research on Biological Interactions of Methyl 2 Amino 3 Thiazol 4 Yl Propanoate Derivatives in Vitro and Cellular Models

Investigations into Enzyme Inhibition and Activation Mechanisms

The thiazole (B1198619) moiety is a crucial pharmacophore that contributes to the diverse biological activities of these derivatives, including their ability to modulate enzyme function. Research has demonstrated that thiazole-containing compounds can act as inhibitors or, less commonly, activators of various enzymes through a range of mechanistic interactions.

Derivatives of 2-aminothiazole (B372263) have been identified as potent inhibitors of several enzyme classes. For instance, certain 2-amino-4-aryl thiazole derivatives have shown significant inhibitory activity against human 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes. Mechanistic studies suggest that these compounds act as competitive inhibitors, where the Vmax remains constant, but the Km increases with higher inhibitor concentrations. This indicates that the inhibitor competes with the substrate for the enzyme's active site. Molecular docking studies have further supported this by showing the binding of these derivatives to the active site of 5-LOX. nih.gov

In the context of cyclooxygenase (COX) enzymes, which are key in inflammation, novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have been synthesized and evaluated for their inhibitory effects on COX-1 and COX-2. Some of these compounds have demonstrated significant and selective inhibition of the COX-2 isoenzyme. nih.gov

Furthermore, derivatives of 2-amino-1,3,4-thiadiazole, a related heterocyclic structure, have been shown to be potent inhibitors of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase from leukemia L1210 cells. Mechanistic studies revealed that a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of the thiadiazole acts as a pseudoirreversible, noncompetitive inhibitor with respect to both IMP and NAD. In contrast, the mononucleotide derivative is a reversible inhibitor, competitive with IMP and uncompetitive with NAD. mdpi.com

The activation of enzymes by thiazole derivatives is less commonly reported. However, a study on amino acid-derived thiazole peptidomimetic analogues demonstrated that while some derivatives inhibit P-glycoprotein (P-gp) ATPase activity, a lead (S)-valine thiazole-derived compound acts as a stimulator of P-gp ATPase. researchgate.net This highlights the subtle structural modifications that can switch a compound from an inhibitor to an activator.

Table 1: Enzyme Inhibition by Thiazole Derivatives

Receptor Binding and Modulation Studies in Biochemical Assays

Biochemical assays are fundamental in elucidating the interactions of Methyl 2-amino-3-(thiazol-4-yl)propanoate derivatives with various receptors. These studies provide critical data on binding affinities, selectivity, and functional effects, which are essential for understanding their therapeutic potential.

Thiazole and its derivatives have been shown to interact with a wide array of receptors. For instance, novel thiazole and benzothiazole (B30560) derivatives have been designed and evaluated for their binding affinity and functional activity at cannabinoid CB1 and CB2 receptors. Certain series of these compounds exhibited high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range and demonstrating agonistic activity in cellular assays. mdpi.com

In the realm of adenosine (B11128) receptors, structure-activity relationship (SAR) studies of thiazole and thiadiazole derivatives have led to the identification of potent and selective human adenosine A3 receptor antagonists. nih.gov Binding affinities were determined using radioligand binding assays, revealing that specific substitutions on the thiazole scaffold significantly enhance affinity and selectivity. nih.gov

Furthermore, a series of thiazole-based inhibitors have been synthesized and evaluated for their ability to selectively target the DNA-binding domain of the androgen receptor (AR). One compound, SKLB-C2807, was found to effectively inhibit the human prostate cancer cell line LNCaP/AR with a low IC50 value, while showing no significant antiproliferative effects on AR-negative cell lines. cu.edu.eg

Derivatives of 2-amino and 2-halothiazole have also been developed as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). mdpi.com These compounds, with sub-nanomolar affinity, demonstrate the versatility of the thiazole scaffold in targeting G protein-coupled receptors. mdpi.com

Table 2: Receptor Binding and Modulation by Thiazole Derivatives

Analysis of Cellular Pathway Modulation and Signaling Investigations (e.g., antiproliferative effects in established cell lines)

The antiproliferative effects of this compound derivatives are a significant area of investigation, with many studies focusing on their impact on various cancer cell lines. These compounds have been shown to modulate key cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Thiazole-conjugated amino acid hybrid derivatives have demonstrated moderate to good cytotoxicity against several human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. cu.edu.eg Some of these compounds exhibited low IC50 values, comparable to the positive control 5-fluorouracil. cu.edu.eg The thiazole core is a key component of many anticancer drugs, such as the tyrosine kinase inhibitor dasatinib (B193332) and the PI3Kα inhibitor alpelisib, highlighting the importance of this scaffold in oncology. cu.edu.eg

Mechanistically, certain thiazole derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Novel thiazole derivatives have shown potent inhibition of both PI3Kα and mTOR, leading to significant antiproliferative effects in a broad range of cancer cell lines. mdpi.com

Other thiazole derivatives have been found to act as tubulin polymerization inhibitors. By interfering with microtubule dynamics, these compounds disrupt cell division, leading to cell cycle arrest and apoptosis. A series of 2,4-disubstituted thiazole derivatives were found to be effective inhibitors of tubulin polymerization, with some compounds showing greater potency than the reference agent combretastatin (B1194345) A-4. orientjchem.org

Furthermore, some thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. biorxiv.org

Table 3: Antiproliferative Effects of Thiazole Derivatives on Cancer Cell Lines

Structure-Based Design Principles for Targeted Biological Activity

The design of this compound derivatives with targeted biological activity heavily relies on structure-based design principles, including computational modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies. These approaches provide insights into the molecular interactions between the derivatives and their biological targets, guiding the synthesis of more potent and selective compounds.

Molecular docking studies are widely used to predict the binding modes and affinities of thiazole derivatives to the active sites of enzymes and receptors. For example, docking studies of 2-aminothiazole derivatives with oxidoreductase proteins have identified compounds with strong binding affinities, which correlated with their antioxidant activity. nih.gov Similarly, docking simulations of novel thiazole-based derivatives into the active site of VEGFR-2 have helped to rationalize their potent inhibitory activity. mdpi.com

QSAR modeling is another powerful tool for establishing a mathematical relationship between the chemical structures of thiazole derivatives and their biological activities. A significant three-descriptor QSAR model was developed for a series of 2-aminothiazole derivatives with Hec1/Nek2 inhibitory activity, which helped in the design of new lead molecules with predicted enhanced activity. cu.edu.eg

Pharmacophore modeling is also employed to identify the essential structural features required for the biological activity of thiazole derivatives. This information is then used to design new compounds with improved properties. For instance, pharmacophore prediction has been used in the design of multi-targeting anticancer agents that act by inhibiting EGFR/HER2 kinase and DHFR enzymes. nih.gov

The conformational properties of thiazole-containing amino acids have been studied using DFT methods. These studies have shown that these structural units tend to adopt a semi-extended β2 conformation, which is stabilized by an N–H⋯NTzl hydrogen bond. Understanding these conformational preferences is crucial for designing derivatives with optimal binding to their targets. nih.gov

Table 4: Key Structural Features and Design Principles for Thiazole Derivatives

Development and Validation of High-Throughput Biological Assays for Screening Derivatized Libraries

The discovery of novel biologically active this compound derivatives is greatly facilitated by the development and validation of high-throughput screening (HTS) assays. These assays allow for the rapid evaluation of large libraries of derivatized compounds, enabling the identification of promising lead candidates for further development.

HTS assays are typically focused on specific molecular targets or cellular phenotypes. For thiazole derivatives, these assays often measure endpoints such as enzyme inhibition, receptor binding, or cytotoxicity in various cell lines. The validation of these assays is a critical step to ensure their reliability and reproducibility. Key validation parameters include the Z'-factor, signal-to-background ratio, signal-to-noise ratio, and coefficient of variation. researchgate.net

A high-throughput workflow has been developed for profiling fragment-sized thiazole libraries. This workflow includes a cascade of biochemical inhibition assays, as well as assays for redox activity, thiol reactivity, and stability. This approach helps to identify compounds with specific on-target engagement and to exclude those with nonspecific modes of action. nih.gov

For screening thiazole derivatives as potential anticancer agents, cytotoxicity assays such as the MTT assay are commonly used. These assays can be adapted for a high-throughput format to screen large numbers of compounds against various cancer cell lines. cu.edu.eg In addition, enzyme inhibition assays, for example, against VEGFR-2, are used to identify compounds that target specific molecular pathways involved in cancer progression. cu.edu.eg

The development of HTS assays for enantiopurity determination is also important, as the stereochemistry of thiazole derivatives can significantly impact their biological activity. A circular dichroism (CD)-based assay has been developed for the high-throughput ee determination of N-C axially chiral triazole derivatives, a related class of atropisomeric compounds. rsc.org

Table 5: High-Throughput Screening Assays for Thiazole Derivatives

Future Directions and Interdisciplinary Research Opportunities

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

The exploration of the chemical space around Methyl 2-amino-3-(thiazol-4-yl)propanoate is crucial for discovering novel functionalities and applications. Traditional synthetic methods can be time-consuming and labor-intensive. The future in this area lies in the adoption of automated synthesis platforms and high-throughput screening (HTS) to accelerate the discovery process.

Automated synthesis enables the rapid generation of large libraries of analogues by systematically modifying the core structure. For instance, different substituents can be introduced onto the thiazole (B1198619) ring, the amino group can be acylated with a diverse set of carboxylic acids, and the methyl ester can be converted to various amides or other functional groups. These automated processes allow for the creation of hundreds or thousands of distinct compounds in a fraction of the time required by manual synthesis.

Once these libraries are generated, HTS techniques can be employed to rapidly evaluate their biological or material properties. nih.gov For example, screening for antimicrobial activity against panels of resistant bacteria or for inhibitory effects on specific enzymes can identify promising lead compounds. orientjchem.orgmdpi.com The combination of these technologies creates a powerful workflow for discovering structure-activity relationships (SAR) and identifying compounds with optimized properties for therapeutic or material science applications. nih.gov Thiazole derivatives have been successfully evaluated in HTS campaigns to identify hits for various biological targets. nih.gov

Table 1: High-Throughput Methodologies for Analogue Generation and Screening

| Methodology | Description | Application to this compound Analogues |

|---|---|---|

| Automated Parallel Synthesis | Robotic systems perform multiple, simultaneous chemical reactions in microplates. | Rapid generation of a library with diverse substitutions on the thiazole ring and modifications at the amino and ester groups. |

| High-Throughput Screening (HTS) | Automated assays to test the biological or biochemical activity of a large number of compounds. | Screening for antimicrobial, anticancer, or enzyme inhibitory activity. nih.govnih.gov |

| Fragment-Based Screening | Identifying small chemical fragments that bind weakly to a biological target, which are then optimized. | The thiazole core itself can be considered a privileged scaffold in fragment screening campaigns. nih.gov |

| DNA-Encoded Libraries (DELs) | Synthesizing large collections of compounds individually tagged with a unique DNA barcode for identification. | Creation of vast libraries of thiazole-containing peptidomimetics for affinity-based selection against protein targets. |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by enabling predictive modeling and de novo design. nih.govnih.gov These computational tools can significantly accelerate the optimization of lead compounds derived from this compound.

ML models can be trained on existing data from HTS campaigns and the scientific literature to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues before they are synthesized. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features of thiazole derivatives with their observed anticancer or antimicrobial efficacy. researchgate.net

Exploration of Novel Bio-functional Materials and Conjugates Derived from the Compound

The inherent properties of the thiazole ring and the amino acid backbone make this compound an excellent building block for novel bio-functional materials and conjugates. The thiazole moiety is known for its electronic properties and ability to coordinate with metals, while the amino acid portion provides a handle for conjugation to biomolecules or polymers. nih.gov

Future research could focus on incorporating this compound into polymers to create biocompatible and biodegradable materials for applications in tissue engineering or drug delivery. The thiazole units within the polymer backbone could impart specific functionalities, such as fluorescence for imaging or the ability to release a therapeutic agent in response to a specific biological trigger. Thiazole-containing compounds have been studied for their fluorescent properties, which could be harnessed in new materials. youtube.com

Table 2: Potential Bio-functional Materials and Conjugates

| Material/Conjugate Type | Potential Application | Key Feature from the Compound |

|---|---|---|

| Functional Polymers | Drug delivery vehicles, tissue scaffolds, biosensors. | Thiazole for electronic/optical properties; amino acid for biocompatibility and linkage. |

| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage, biomedical imaging. | Thiazole nitrogen and sulfur atoms for metal coordination. |

| Antibody-Drug Conjugates (ADCs) | Targeted cancer therapy. | Serves as a stable linker between the antibody and a potent cytotoxic drug. |

| Peptide Conjugates | Enhancing cell penetration, targeting specific receptors. | Amino acid moiety allows for straightforward incorporation into peptide chains. myskinrecipes.com |

Sustainable Synthesis and Green Chemistry Approaches for Production

As the potential applications of this compound and its derivatives expand, the development of environmentally friendly and sustainable production methods becomes imperative. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. sruc.ac.ukresearchgate.net

Future research will likely focus on replacing traditional, often harsh, synthetic methods with greener alternatives. This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or supercritical fluids. researchgate.net

Catalysis: Employing reusable catalysts, such as nanoparticles or enzymes, to improve reaction efficiency and reduce waste. acs.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and lower energy consumption. sruc.ac.ukresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov

These approaches not only reduce the environmental impact of production but can also lead to more cost-effective and scalable manufacturing processes, which will be crucial for the potential commercialization of any resulting products. sruc.ac.uk

Expanding Applications in Advanced Chemical Biology Probes and Tools

The structural characteristics of this compound make it an attractive scaffold for the development of sophisticated chemical biology probes. These tools are designed to study biological processes within living systems with high precision.

Derivatives could be designed as activity-based probes (ABPs) to target specific enzymes. By incorporating a reactive "warhead" and a reporter tag (like a fluorophore or biotin), these probes can covalently label the active site of their target enzyme, allowing for its identification, quantification, and visualization in complex biological samples. The thiazole ring is a component of many enzyme inhibitors, making this a promising direction. nih.gov

Furthermore, the compound can be used to create photoaffinity labels. These probes are chemically inert until activated by light, at which point they form a covalent bond with nearby interacting proteins. This technique is invaluable for identifying the specific protein targets of a bioactive small molecule. The amino acid structure also allows for its potential incorporation into peptides to study protein-protein interactions or enzyme mechanisms. myskinrecipes.comnih.gov The development of such advanced chemical tools will provide deeper insights into cellular biology and disease mechanisms.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-(thiazol-4-yl)propanoate?

The synthesis typically involves condensation reactions between thioamide precursors and α-halogenated carbonyl compounds. For example, reacting 2-amino-4-methylthiazole derivatives with chloroacetone or similar ketones under reflux conditions in ethanol. Key intermediates are purified via recrystallization (e.g., from methanol or acetic acid) and characterized using , , IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): identifies proton environments (e.g., methyl ester at ~3.7 ppm, thiazole protons at 7.0–8.5 ppm). confirms carbonyl (170–175 ppm) and thiazole carbons.

- Infrared Spectroscopy (IR): Detects ester C=O (~1740 cm) and amine N-H (~3300 cm).

- Mass Spectrometry (MS): Determines molecular ion peaks and fragmentation patterns. Elemental analysis validates purity and stoichiometry .

Q. What are the primary reactivity patterns of this compound?

The ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions. The thiazole ring participates in electrophilic substitution (e.g., bromination) or acts as a ligand in metal coordination. The amino group can form Schiff bases or undergo acylation .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature Control: Reflux in ethanol (70–80°C) balances reactivity and side-product formation.

- Catalysts: Use of NaBHCN for selective reductions (e.g., imine intermediates).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitoring via TLC ensures reaction progression, while HPLC isolates high-purity fractions .

Q. How to design bioactivity assays for thiazole-containing amino acid derivatives?

- Antimicrobial Testing: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition: Measure IC values against target enzymes (e.g., kinases) via fluorescence or colorimetric assays.

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs (e.g., 4-methylthiazole variants) serve as controls to isolate pharmacophore contributions .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on thiazole rings enhancing antimicrobial activity).

- Data Normalization: Account for variations in assay conditions (pH, solvent) or purity levels.

- Computational Modeling: Use docking studies to predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) .

| Compound Modification | Observed Activity Trend | Reference |

|---|---|---|

| 4-Methylthiazole | Enhanced antimicrobial | |

| 5-Bromo substitution | Reduced cytotoxicity |

Q. What strategies validate reaction mechanisms in thiazole ring formation?

- Isolation of Intermediates: Trap reactive species (e.g., thiourea intermediates) using low-temperature quenching.

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy to identify rate-determining steps.

- Isotopic Labeling: -labeled amines track nitrogen incorporation into the thiazole ring .

Methodological Notes

- Data Reproducibility: Ensure reaction scalability by maintaining consistent reagent ratios and anhydrous conditions.

- Spectral Discrepancies: Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.